An In-depth Technical Guide to 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its unique electronic properties and rigid, planar structure. This framework is a key pharmacophore in the development of a variety of therapeutic agents, notably as kinase inhibitors and modulators of critical signaling pathways. The introduction of a trimethylsilyl (TMS) group at the 2-position and a carbaldehyde group at the 6-position of the furo[3,2-b]pyridine core yields 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde , a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The TMS group can enhance solubility in organic solvents and offer a site for further chemical modification, while the aldehyde functionality serves as a crucial handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of this intriguing molecule.
Chemical Properties and Structural Elucidation
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde is a molecule that combines the aromaticity of the furo[3,2-b]pyridine core with the reactivity of an aldehyde and the synthetic utility of a trimethylsilyl group. A thorough understanding of its chemical and physical properties is essential for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂Si | [1] |
| Molecular Weight | 219.31 g/mol | [1] |
| CAS Number | 1171920-34-5 | [2] |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate | [1] |
Molecular Structure Diagram:
Caption: Molecular structure of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the furo[3,2-b]pyridine core, the aldehyde proton, and the protons of the trimethylsilyl group. The aromatic protons will likely appear in the range of 7.0-9.0 ppm, with their specific chemical shifts and coupling constants being influenced by the positions of the substituents. The aldehyde proton should appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The nine equivalent protons of the TMS group will give a sharp singlet at approximately 0.2-0.4 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The aldehyde carbonyl carbon is expected to resonate in the range of 185-195 ppm. The aromatic carbons of the furo[3,2-b]pyridine ring system will appear between 110 and 160 ppm. The carbons of the trimethylsilyl group will show a signal in the upfield region, typically around 0 ppm. A detailed analysis of the chemical shifts of substituted furopyridines can provide a more precise prediction of the spectral features[3].
Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 219. The fragmentation pattern is expected to show characteristic losses. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the trimethylsilyl moiety. Other fragmentations may involve the loss of the entire TMS group or the aldehyde group. The study of mass spectra of silylated derivatives provides a basis for predicting these fragmentation pathways[4][5][6].
Proposed Synthetic Pathways
A definitive, published synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde is not currently available in the literature. However, based on established synthetic methodologies for the furo[3,2-b]pyridine core and functionalization of aromatic systems, a plausible multi-step synthetic route can be proposed. The key steps would involve the construction of the furo[3,2-b]pyridine scaffold, followed by the sequential introduction of the trimethylsilyl and carbaldehyde groups.
Synthesis of the Furo[3,2-b]pyridine Core
A common and effective method for the synthesis of the furo[3,2-b]pyridine core is through a Sonogashira cross-coupling reaction followed by heteroannulation. This approach typically involves the coupling of a substituted 2-hydroxypyridine with a terminal alkyne.
Experimental Protocol (Hypothetical):
-
Sonogashira Coupling and Cyclization: To a solution of 3-bromo-2-hydroxypyridine and trimethylsilylacetylene in a suitable solvent (e.g., a mixture of triethylamine and ethanol), a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are added.
-
The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (as monitored by TLC or GC-MS).
-
The initial coupling product undergoes in-situ cyclization to form 2-(trimethylsilyl)furo[3,2-b]pyridine.
-
The crude product is purified by column chromatography on silica gel.
This one-pot procedure can often be facilitated by ultrasound irradiation to improve reaction rates and yields[7].
Caption: Synthesis of the 2-(trimethylsilyl)furo[3,2-b]pyridine core.
Introduction of the Aldehyde Group
With the 2-(trimethylsilyl)furo[3,2-b]pyridine core in hand, the next critical step is the introduction of the carbaldehyde group at the 6-position. A common strategy for the formylation of aromatic and heteroaromatic rings is through a halogen-metal exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Experimental Protocol (Hypothetical):
-
Bromination: The 2-(trimethylsilyl)furo[3,2-b]pyridine is first brominated at the 6-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile.
-
Halogen-Metal Exchange and Formylation: The resulting 6-bromo-2-(trimethylsilyl)furo[3,2-b]pyridine is dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C).
-
A strong organolithium base, such as n-butyllithium, is added dropwise to effect the halogen-metal exchange, generating the 6-lithio intermediate.
-
Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture to quench the organolithium species.
-
The reaction is warmed to room temperature and quenched with an aqueous solution (e.g., saturated ammonium chloride).
-
The product, 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde, is extracted with an organic solvent and purified by column chromatography.
This type of formylation is a well-established method for the synthesis of aromatic aldehydes[8][9][10][11][12].
Caption: Proposed pathway for the formylation of the furopyridine core.
Reactivity and Chemical Transformations
The presence of both the trimethylsilyl and aldehyde functional groups imparts a rich reactivity profile to 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde, making it a valuable building block in organic synthesis.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Reduction of the aldehyde to a primary alcohol can be achieved with reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, allowing for the formation of a wide range of derivatives. For example, reaction with primary amines will yield imines (Schiff bases), while reaction with Grignard reagents or organolithium compounds will lead to secondary alcohols.
-
Wittig Reaction: The aldehyde can undergo the Wittig reaction with phosphorus ylides to form alkenes.
-
Condensation Reactions: It can participate in various condensation reactions, such as the aldol condensation or the Knoevenagel condensation, to form more complex molecular architectures.
Reactions Involving the Trimethylsilyl Group
The trimethylsilyl group at the 2-position of the furan ring can also be exploited for further synthetic manipulations:
-
Protodesilylation: The TMS group can be removed under acidic or basic conditions to yield the unsubstituted furo[3,2-b]pyridine-6-carbaldehyde.
-
Halodesilylation: The C-Si bond can be cleaved by electrophilic halogenating agents (e.g., ICl, Br₂) to introduce a halogen atom at the 2-position.
-
Ipso-Substitution: The TMS group can direct electrophilic substitution to the 2-position.
Applications in Drug Discovery and Medicinal Chemistry
The furo[3,2-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent biological activities[13][14]. 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde, as a versatile intermediate, is poised to be a valuable tool in the synthesis of novel drug candidates.
Kinase Inhibitors
A significant area of application for furo[3,2-b]pyridine derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The furo[3,2-b]pyridine core has been shown to be an effective scaffold for the design of potent and selective inhibitors of various kinases, such as cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs)[15]. The aldehyde group of the title compound can be used to introduce a variety of side chains that can interact with the active site of these kinases, allowing for the fine-tuning of inhibitory activity and selectivity.
Modulators of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential for embryonic development, and its aberrant activation is a driver in several types of cancer. Furo[3,2-b]pyridine derivatives have been identified as potent modulators of this pathway[14][15]. The ability to synthesize a diverse library of compounds from 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde could lead to the discovery of novel Hedgehog pathway inhibitors with improved efficacy and safety profiles.
Other Potential Therapeutic Areas
The versatility of the furo[3,2-b]pyridine scaffold suggests that derivatives of the title compound could be explored for a wide range of other therapeutic applications. The core has been investigated for its potential in developing anti-infective, anti-inflammatory, and central nervous system (CNS) active agents[13]. The aldehyde functionality provides a convenient entry point for the synthesis of diverse libraries of compounds for screening against various biological targets.
Conclusion
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data for this specific molecule is limited, a comprehensive analysis of related compounds and established synthetic methodologies allows for the confident prediction of its chemical properties and the development of a plausible synthetic route. The presence of both a reactive aldehyde and a versatile trimethylsilyl group on the biologically relevant furo[3,2-b]pyridine scaffold makes it an attractive starting material for the synthesis of novel compounds with potential applications as kinase inhibitors, modulators of key signaling pathways, and other therapeutic agents. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in the advancement of drug discovery and materials science.
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